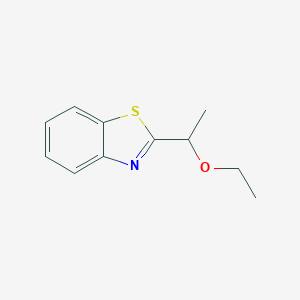
2-(1-Ethoxyethyl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethoxyethyl)-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(1-ethoxyethyl)-1,3-benzothiazole, as antimicrobial agents. Research indicates that benzothiazole compounds exhibit significant activity against various pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or function .
1.2 Antitubercular Properties
Benzothiazole derivatives have shown promise in the fight against tuberculosis. A review of synthetic developments in this area indicates that certain derivatives possess inhibitory effects on Mycobacterium tuberculosis, making them candidates for further development as anti-tuberculosis medications . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring can enhance efficacy against resistant strains.
1.3 Anti-inflammatory Effects
Studies have also reported anti-inflammatory properties associated with benzothiazole compounds. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, suggesting a potential therapeutic role in inflammatory diseases .
Materials Science
2.1 Luminescent Materials
The incorporation of this compound into luminescent materials has been explored for applications in organic light-emitting diodes (OLEDs) and sensors. The compound's ability to form stable luminescent complexes makes it suitable for enhancing the performance of electronic devices .
2.2 Metal-Organic Frameworks (MOFs)
Benzothiazole derivatives have been utilized in the synthesis of metal-organic frameworks due to their ability to coordinate with metal ions. These MOFs exhibit interesting luminescent properties and can be employed in gas storage and separation technologies .
Analytical Chemistry
3.1 Electrochemiluminescence (ECL)
The application of this compound in electrochemiluminescence detection methods has been investigated. ECL is a sensitive detection technique used in immunoassays and biosensors. The compound has been shown to enhance ECL signals when used as a mediator, improving the sensitivity and reliability of analytical measurements .
Case Studies
特性
CAS番号 |
190384-97-5 |
|---|---|
分子式 |
C11H13NOS |
分子量 |
207.29 g/mol |
IUPAC名 |
2-(1-ethoxyethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NOS/c1-3-13-8(2)11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3 |
InChIキー |
ADIQVSBVTAVIOE-UHFFFAOYSA-N |
SMILES |
CCOC(C)C1=NC2=CC=CC=C2S1 |
正規SMILES |
CCOC(C)C1=NC2=CC=CC=C2S1 |
同義語 |
Benzothiazole, 2-(1-ethoxyethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















